Z-L-histidine benzyl ester

Description

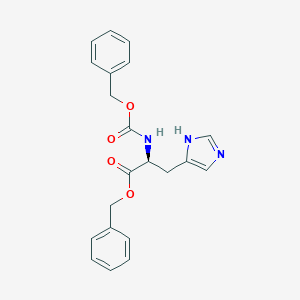

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c25-20(27-13-16-7-3-1-4-8-16)19(11-18-12-22-15-23-18)24-21(26)28-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,22,23)(H,24,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUWDHSSVSZBJZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426715 | |

| Record name | Z-L-histidine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20794-07-4 | |

| Record name | Z-L-histidine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Z L Histidine Benzyl Ester

Reactivity of the Imidazole (B134444) Moiety

The imidazole ring of the histidine side chain is a versatile functional group, capable of acting as a nucleophile, a general acid-base catalyst, and a ligand for metal ions. rsc.orgnih.gov Its pKa is approximately 6.0, meaning it can exist in both neutral and protonated states under physiological conditions, which is central to its diverse chemical reactivity. rsc.org

Nucleophilic Characteristics and Catalytic Roles

The neutral imidazole side chain of histidine is a competent nucleophile due to the lone pair of electrons on its sp²-hybridized nitrogen atoms. rsc.org This nucleophilicity is fundamental to the catalytic function of many enzymes that contain histidine residues. nih.govtandfonline.com In the context of Z-L-histidine benzyl (B1604629) ester, the imidazole group can participate in catalytic processes, such as ester hydrolysis, by acting as a nucleophilic catalyst.

The catalytic mechanism often involves the imidazole group attacking a carbonyl carbon to form a transient acyl-imidazole intermediate. mdpi.comrsc.org This intermediate is more reactive than the initial ester and is subsequently hydrolyzed, regenerating the imidazole catalyst. mdpi.com This process is analogous to the role of histidine in the catalytic triad (B1167595) of serine proteases, where it acts as a general base to activate a serine nucleophile. rsc.orgnih.gov The imidazole ring can deprotonate a nucleophile, such as an alcohol or water, as the nucleophile attacks an electrophilic center in a concerted mechanism. nih.gov

The catalytic activity is pH-dependent. Alkaline conditions can enhance the reaction rate by promoting the neutral, more nucleophilic form of the imidazole, while acidic conditions lead to protonation, which inhibits its nucleophilic character. mdpi.comrsc.org

Table 1: Catalytic Roles of the Imidazole Moiety

| Catalytic Role | Mechanism Description | Key Factors |

|---|---|---|

| Nucleophilic Catalysis | The imidazole nitrogen directly attacks an electrophilic center (e.g., carbonyl carbon) to form a reactive acyl-imidazole intermediate. | Availability of lone pair on imidazole nitrogen. |

| General Base Catalysis | The imidazole abstracts a proton from a nucleophile (e.g., water, serine), increasing its nucleophilicity. | pH of the medium; pKa of the imidazole ring. |

| General Acid Catalysis | The protonated imidazolium (B1220033) ion donates a proton to stabilize a leaving group. | Requires a protonated imidazole (lower pH). |

Chemoselective C-H Alkylation Reactions on the Imidazole Ring

While traditional modifications of histidine often target the nucleophilic nitrogen atoms, recent advancements have enabled the chemoselective functionalization of the imidazole ring's carbon atoms. researchgate.netnih.gov Specifically, radical-mediated C-H alkylation reactions have been developed that target the C2 or C4 positions of the imidazole ring. researchgate.net

One prominent method involves a Minisci-type reaction pathway, which utilizes the electrophilic character of the protonated imidazole ring. researchgate.netnih.gov Under visible-light-promoted conditions, alkyl radicals are generated from precursors like C4-alkyl-1,4-dihydropyridines. These nucleophilic radicals preferentially attack the electron-deficient C2 position of the imidazole. rsc.org A subsequent single-electron transfer oxidation and deprotonation lead to the rearomatization of the ring, yielding the C-H alkylated product. rsc.org A key advantage of this strategy is that it preserves the nitrogen atoms of the imidazole ring, which are often crucial for its biological and catalytic functions. nih.gov This method has proven effective for modifying histidine residues in complex peptides. researchgate.net

Metal Coordination Chemistry Involving Imidazole Nitrogen Atoms

The nitrogen atoms of the imidazole ring are excellent ligands for coordinating with a wide range of metal ions. wikipedia.orgnih.gov This property is fundamental to the function of numerous metalloproteins, where histidine residues are common binding sites for metal cofactors like Zn(II), Fe(II), and Cu(II). wikipedia.orgnih.gov

In Z-L-histidine benzyl ester, the imidazole ring can readily form coordination complexes. The imine nitrogen (Nτ or NE2) is typically the one that binds to the metal ion. wikipedia.org While the imidazole ring can exist in two tautomeric forms, coordination to a metal ion generally favors the Nδ1-protonated form, making the Nε2 atom the primary ligand. nih.gov The geometry of these complexes can vary, with zinc(II), for example, forming tetrahedral, trigonal-bipyramidal, or octahedral complexes depending on the ligand concentration and nature. ru.nl

Studies with N-(benzyloxycarbonyl)-L-histidine methyl ester, a closely related compound, have shown that the stoichiometry of zinc complexes depends on the metal ion concentration, forming both 1:4 and 1:2 zinc-to-imidazole complexes. ru.nl This coordination ability allows for the construction of self-assembled structures, such as esterase mimics, where the metal ion plays a crucial role in both the structure and catalytic activity. mdpi.com

Hydrolysis and Ester Cleavage Reactions

The benzyl ester and the Z-group of this compound are protecting groups that can be removed through specific chemical reactions. The hydrolysis of the benzyl ester is a key transformation, both as a deprotection step and as a model reaction for studying catalytic mechanisms.

Mechanistic Studies of Ester Hydrolysis Catalyzed by Histidine Derivatives

Histidine and its derivatives are well-known catalysts for ester hydrolysis, a property that has been extensively studied to understand the function of esterase enzymes. mdpi.combakerlab.org The mechanism of hydrolysis catalyzed by the imidazole group of Z-L-histidine derivatives involves the imidazole acting as a nucleophile. mdpi.com

The process can be summarized in the following steps:

Nucleophilic Attack : The neutral imidazole ring attacks the electrophilic carbonyl carbon of the ester. mdpi.comrsc.org

Formation of a Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate.

Formation of Acyl-Imidazole : The intermediate collapses, releasing the alcohol (or phenolate) leaving group and forming an N-acylimidazole species. rsc.org

Hydrolysis of Acyl-Imidazole : The acyl-imidazole intermediate is then attacked by a water molecule, leading to its hydrolysis and the formation of the carboxylic acid product, regenerating the imidazole catalyst for another cycle. mdpi.com

The rate of this catalytic process is significantly influenced by the pH of the solution. mdpi.comrsc.org In solutions with a pH above 8, the highly reactive imidazolyl anion can be formed, which strongly accelerates the decomposition of esters. rsc.org In the near-neutral pH range, the carboxylate ion of a neighboring residue can help increase the basicity and nucleophilicity of the imidazole moiety. rsc.org

Selective Deprotection of Benzyl Esters

The benzyl ester group is a widely used protecting group for carboxylic acids in organic synthesis. Its removal, or deprotection, can be achieved under various conditions, allowing for selectivity in the presence of other functional groups.

Common methods for the cleavage of benzyl esters include:

Catalytic Hydrogenation : This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas (H₂). organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild, neutral conditions to yield the free carboxylic acid and toluene (B28343) as a byproduct. organic-chemistry.org Hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used as the hydrogen source, which can be beneficial when other reducible groups are present. organic-chemistry.org

Lewis Acid-Mediated Cleavage : Strong Lewis acids can effect the cleavage of benzyl esters. organic-chemistry.org Reagents like tin(IV) chloride (SnCl₄) or aluminum trichloride (B1173362) (AlCl₃) can selectively cleave benzyl esters in the presence of benzyl ethers. researchgate.net Boron trichloride (BCl₃) is also effective and can deprotect a benzyl ester in the presence of an alkyl ester. researchgate.net

Oxidative Cleavage : The benzyl group can be oxidized to a benzoate, which is then more easily hydrolyzed under basic conditions. organic-chemistry.org

Table 2: Methods for Selective Deprotection of Benzyl Esters

| Deprotection Method | Reagents | Conditions | Selectivity & Notes |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Neutral, room temperature | Highly efficient; not selective for other reducible groups (e.g., Cbz, alkenes). organic-chemistry.orgorganic-chemistry.org |

| Transfer Hydrogenolysis | Pd/C, 1,4-cyclohexadiene | Neutral, mild heat | Avoids use of H₂ gas; can offer different selectivity. organic-chemistry.org |

| Lewis Acid Cleavage | SnCl₄, BCl₃, AlCl₃ | Aprotic solvent | Can be selective for benzyl esters over benzyl ethers or alkyl esters. researchgate.net |

| Nucleophilic Cleavage | Thiophenoxide anion | Aprotic solvent | Cleavage occurs via an SN2 pathway. researchgate.net |

Polymerization and Oligomerization Studies Involving Histidine Esters

The transformation of histidine esters, including this compound, into larger polymeric and oligomeric structures is a significant area of research, primarily driven by the unique pH-responsive properties of the imidazole side chain. These studies explore various methodologies, from controlled polymerizations yielding high molecular weight polypeptides to the synthesis of discrete cyclic oligomers.

One of the most prevalent and effective methods for synthesizing polypeptides is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). researchgate.netnih.gov This technique allows for the creation of well-defined poly(L-histidine) and its derivatives. The process typically begins with the conversion of a protected histidine derivative, such as Nα-benzyloxycarbonyl-Nim-benzyl-L-histidine, into its corresponding N-carboxyanhydride (NCA) monomer. nih.govcdnsciencepub.com The use of protecting groups, like the benzyl group on the imidazole nitrogen (Nim-benzyl), is crucial to prevent side reactions during polymerization.

The polymerization is commonly initiated by a nucleophile, such as a primary amine, which attacks the carbonyl of the NCA ring, leading to its opening and the formation of a propagating amino acid unit. nih.govmdpi.com This process continues in a chain-growth fashion, adding monomer units to the growing polypeptide chain. For instance, researchers have synthesized poly(L-histidine)-tagged 5-aminolevulinic acid (ALA) by using the amino group of ALA to initiate the ROP of 1-benzyl-N-carboxy-L-histidine anhydride (B1165640). nih.gov This reaction was conducted over three days at room temperature under a nitrogen atmosphere to produce ALA-p(Bn-L-His)n, where 'n' represents the degree of polymerization. nih.gov Following polymerization, the benzyl protecting groups are typically removed through methods like treatment with hydrogen bromide in acetic acid (HBr/AcOH) to yield the final, functional poly(L-histidine) derivative. nih.gov

| Polymerization Method | Monomer | Initiator/Catalyst | Resulting Polymer/Oligomer | Key Findings | Reference(s) |

| Ring-Opening Polymerization (ROP) | 1-benzyl-N-carboxy-L-histidine anhydride | 5-aminolevulinic acid (ALA) | ALA-p(Bn-L-His)n | Successful synthesis of a pH-sensitive prodrug delivery system. The amino group of ALA acts as an initiator. | nih.gov |

| Ring-Opening Polymerization (ROP) | Nim-t-Boc-L-histidine N-carboxylanhydride | Triethylamine | Poly(L-histidine) | The im-Boc protecting group offered advantages over the benzyl group, resulting in a higher degree of polymerization (approx. 100 vs. 50). | cdnsciencepub.com |

| Chemoenzymatic Polymerization | L-Alanine benzyl ester (Ala-OBzl) | Papain | Poly(L-Alanine) | The benzyl ester group enhanced substrate affinity for the enzyme compared to methyl or ethyl esters, affecting yield and polymer length. | acs.org |

| Dynamic Combinatorial Chemistry | (3-dimethoxymethylbenzoyl)-τ-benzyl-L-histidine methyl ester | Acid-promoted hydrolysis | Cyclic Dimer (2₂) | Monomers initially formed a library of cyclic oligomers that eventually converted to a stable cyclic dimer with outward-facing imidazole sidechains. | acs.org |

| Thermal Polycondensation | L-histidine and L-lysine | Heat (150°C) | Hyperbranched polylysine-co-histidine | Incorporation of histidine modulated the polymer structure, producing a more dendritic architecture compared to pure hyperbranched polylysine. | wiley.com |

Another approach involves chemoenzymatic polymerization, which utilizes enzymes to catalyze the formation of oligopeptides. Papain, a protease, has been used to catalyze the oligomerization of various α-amino acid esters. mdpi.com Studies have shown that the nature of the ester group significantly influences the reaction. In the polymerization of alanine (B10760859) esters, the use of a benzyl ester (Ala-OBzl) resulted in different polymerization yields and degrees of polymerization compared to methyl (Ala-OMe) or ethyl (Ala-OEt) esters, demonstrating that the benzyl group can enhance the substrate affinity for the enzyme catalyst. acs.org The reaction conditions, such as monomer concentration and pH, are critical in controlling the outcome of these enzymatic polymerizations. acs.org

The synthesis of smaller, discrete oligomers has also been explored. Using dynamic combinatorial chemistry, researchers have prepared histidine-derived monomers like (3-dimethoxymethylbenzoyl)-τ-benzyl-L-histidine methyl ester. acs.org Through acid-promoted hydrolysis, these monomers were initially converted into a library of cyclic oligomers, which over time rearranged into a thermodynamically stable cyclic dimer. acs.org This demonstrates a pathway to structured, non-linear histidine-based molecules.

Furthermore, thermal polycondensation represents a simpler, one-pot method for creating highly branched polymers. semanticscholar.org This step-growth polymerization has been used to copolymerize histidine and lysine (B10760008) by heating the amino acids at 150°C. wiley.com The inclusion of histidine in the reaction was found to modulate the structure of the resulting hyperbranched polymer, leading to a more dendritic architecture with less flexible branches compared to polymers made from lysine alone. wiley.com

These diverse studies highlight the versatility of histidine esters as building blocks for a range of polymeric and oligomeric materials. The choice of polymerization or oligomerization strategy—be it ROP for linear polypeptides, enzymatic catalysis for oligomers, or thermal condensation for hyperbranched structures—allows for the creation of materials with tailored architectures and functionalities stemming from the unique properties of the histidine imidazole group.

Applications in Peptide Chemistry and Biomimetic Systems

Role as a Key Building Block in Peptide Synthesis

Z-L-histidine benzyl (B1604629) ester is a versatile derivative for introducing histidine residues into peptide chains. The selection of protecting groups is crucial in peptide synthesis to prevent unwanted side reactions and control the sequence of amino acid assembly. spbu.rulsu.edu The benzyloxycarbonyl (Z) group provides stable protection for the alpha-amino group, while the benzyl ester protects the carboxylic acid end. google.com The imidazole (B134444) side chain of histidine can also be protected to prevent side reactions and reduce racemization, a common issue with this amino acid. peptide.compeptide.com

Branched peptides, which have applications in developing functional or therapeutic agents, can be synthesized using innovative strategies involving side-chain modifications. nih.gov The side-chain benzyl ester of an amino acid can serve as a precursor to a hydrazide group. nih.gov This hydrazide can then be used to assemble a branch peptide through methods like native chemical ligation or direct amidation, offering an efficient and convergent pathway for creating these complex structures. nih.govresearchgate.net This protocol allows for the creation of novel peptide structures with potentially improved biological activity and stability. nih.gov

The incorporation of histidine residues can significantly influence a peptide's final three-dimensional structure and its tendency to aggregate. Histidine is known to be a factor in reducing the aggregation of monoclonal antibodies, a desirable characteristic in therapeutic formulations. nih.gov This stabilizing effect is thought to arise from the buffer molecules shielding solvent-exposed hydrophobic areas on the protein's surface. nih.gov Conversely, unprotected imidazole moieties can sometimes contribute to aggregation. peptide.com The conformation of histidine-rich peptides is also critical for their function, such as in metal ion coordination, where increased rigidity in the peptide backbone can hinder the conformational adjustments needed for efficient binding and catalytic activity. rsc.org

Histidine-Based Catalysis and Enzyme Mimicry

The imidazole side chain of histidine is a key functional group in the active sites of many natural enzymes, particularly hydrolases like esterases. tandfonline.comresearchgate.net This has inspired chemists to use histidine and its derivatives, including Z-L-histidine, to design and synthesize artificial enzymes or "enzyme mimics" that can perform specific catalytic functions. mdpi.comarabjchem.org

A minimalist strategy has been successfully employed to create esterase mimics by self-assembling L-benzyloxycarbonyl histidine (Z-L-His) with zinc ions (Zn²⁺). mdpi.combohrium.comresearchgate.net These self-assembled structures, denoted as Z-L-His/Zn²⁺, form block-like nano-assemblies that exhibit esterase-like activity. mdpi.comresearchgate.net The design leverages the natural ability of histidine's carboxyl, amino, and imidazole groups to coordinate with metal ions like Zn²⁺, which is crucial for the assembly and catalytic function of the mimic. mdpi.com This approach provides a more convenient way to construct enzyme mimics compared to recreating the entire complex structure of a natural enzyme. mdpi.com These synthetic catalysts have shown excellent stability over a wide range of temperatures, pH levels, and organic solvent concentrations, as well as good reusability. bohrium.comresearchgate.net

The catalytic activity of these histidine-based mimics stems from the imidazole group and the coordinated metal ion. mdpi.com For the hydrolysis of substrates like p-nitrophenyl acetate (B1210297) (pNPA), two potential mechanisms are proposed. One involves the imidazole group acting as a nucleophile, attacking the carbonyl carbon of the ester to form an intermediate. mdpi.com The other mechanism involves the zinc active center. mdpi.com

The kinetics of the Z-L-His/Zn²⁺ mimic have been shown to follow the classical Michaelis–Menten equation, with a catalytic efficiency comparable to that of natural enzymes. mdpi.combohrium.com Studies comparing these mimics to natural lipases have demonstrated their potential for industrial applications due to their high stability and reusability. mdpi.combohrium.comresearchgate.net For example, a water-soluble esterase mimic imprinted with a transition state analog showed a 4.3-fold rate enhancement over the histidine monomer alone and exhibited substrate stereospecificity. tandfonline.com

Interactive Data Tables

Table 1: Kinetic Parameters of Esterase Mimics

This table presents the Michaelis-Menten kinetic parameters for the hydrolysis of p-nitrophenyl acetate (pNPA) catalyzed by a molecularly imprinted polymer (MINP) containing zinc, showcasing its catalytic efficiency.

| Catalyst | K_m (mM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Rate Acceleration (k_cat/k_uncat) |

| MINP(4a·5a + 8) | 0.165 | 0.032 | 194 | 7.4 x 10⁴ |

Data sourced from a study on carbonic anhydrase mimics. rsc.org

Table 2: Substrate Specificity of Z-L-His based Catalysts

This table shows the relative hydrolytic activity of Z-L-His and its zinc-coordinated mimic (Z-L-His/Zn²⁺) on different p-nitrophenyl esters, indicating their substrate specificity.

| Substrate | Catalyst | Relative Activity (%) |

| p-nitrophenyl acetate (pNPA) | Z-L-His | 100 |

| Z-L-His/Zn²⁺ | 100 | |

| p-nitrophenyl octanoate (B1194180) (pNPO) | Z-L-His | ~20 |

| Z-L-His/Zn²⁺ | ~60 | |

| p-nitrophenyl phosphate (B84403) (pNPP) | Z-L-His | ~0 |

| Z-L-His/Zn²⁺ | ~0 | |

| p-nitrophenyl sulfate (B86663) (pNPS) | Z-L-His | ~0 |

| Z-L-His/Zn²⁺ | ~0 |

Data adapted from a study on the self-assembly of benzyloxycarbonyl histidine with zinc ions. mdpi.com

Stereoselectivity and Enantiomeric Excess in Mimetic Reactions

The stereochemistry of catalyst-substrate interactions is fundamental to achieving high enantioselectivity in chemical reactions. In biomimetic systems, Z-L-histidine benzyl ester has been employed to create catalysts that can differentiate between enantiomers.

Research on esterase mimics constructed from the self-assembly of L-benzyloxycarbonyl histidine (Z-L-His) with zinc ions has shown that the structure of the Z-His component influences the stereoselectivity of the mimic. mdpi.com These mimics have demonstrated the ability to efficiently catalyze the hydrolysis of various aliphatic acid esters with both enantioselectivity and broad substrate compatibility. mdpi.com

Catalytic Stability and Reusability of Histidine-Mimic Systems

A significant challenge in the industrial application of natural enzymes is their often-limited stability and reusability. mdpi.com Histidine-mimetic systems, such as those involving Z-L-histidine derivatives, offer a promising alternative.

An esterase mimic formed by the self-assembly of Z-L-His with zinc ions (Z-L-His/Zn2+) has demonstrated remarkable stability across a wide range of pH levels, organic solvent concentrations, ionic strengths, and temperatures. mdpi.com This mimic retained a high level of activity even after being incubated in various environments for seven days, indicating excellent long-term storage stability. mdpi.com Furthermore, the Z-L-His/Zn2+ system exhibited impressive reusability, maintaining 93% of its initial activity after six cycles of use. mdpi.com This highlights the potential of such systems for industrial applications where catalyst recovery and reuse are economically critical. mdpi.com

Applications in Chemoenzymatic Polymerization

Chemoenzymatic polymerization leverages the catalytic power of enzymes to synthesize polymers. The choice of monomer, including its protecting groups, can significantly impact the efficiency and outcome of the polymerization process.

In the papain-catalyzed synthesis of peptides, the nature of the ester group on the amino acid monomer has been shown to drastically affect polymerization efficiency and broaden the substrate specificity of the protease. acs.orgnih.gov A study comparing methyl, ethyl, benzyl, and tert-butyl esters of alanine (B10760859) and glycine (B1666218) found that the polymerization of the benzyl esters was significantly more efficient. acs.orgnih.gov The benzyl ester group enabled papain to polymerize both alanine and glycine effectively, despite the inherently higher affinity of papain for alanine. acs.orgnih.gov This enhanced reactivity is attributed to the favorable interaction of the benzyl group with residues in the enzyme's active site, leading to a reported four-fold increase in reaction speed compared to methyl esters. acs.org

Asymmetric Synthesis Catalysis Beyond Biomimetics

The utility of this compound extends beyond mimicking biological systems. It has also found application as a component in organocatalytic systems for various asymmetric transformations, where its chiral scaffold and functional groups play a key role in inducing stereoselectivity.

This compound in Organocatalytic Asymmetric Transformations

Organocatalysis has become a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. While specific examples detailing the direct use of this compound as a standalone organocatalyst in a broad range of transformations are not extensively documented in the provided context, the principles of organocatalysis suggest its potential. The presence of both a Lewis basic imidazole group and a chiral backbone makes it a candidate for bifunctional catalysis.

The development of general methods for the N-arylation of amino acid esters, including benzyl esters, highlights the importance of these compounds as chiral building blocks. nih.gov While this research focused on the modification of the amino acid ester, it underscores the value of enantiomerically pure esters like this compound in synthesizing more complex chiral molecules. nih.gov However, it was noted that protected histidine esters were found to be incompatible substrates in this particular N-arylation reaction. nih.gov

Role in Enantioselective Ester Cleavage

The enantioselective cleavage of esters is a critical reaction in organic synthesis, and histidine-containing catalysts have proven effective in this regard. As previously discussed in the context of biomimetic systems, dipeptides and oligopeptides containing histidine can facilitate the hydrolysis of chiral esters with high enantioselectivity at a micellar interface. ru.nlru.nl

The mechanism involves the formation of a diastereomeric transition state stabilized by a hydrogen bond between the substrate and the catalyst. ru.nl The Z-group of a catalyst like this compound plays a role in the hydrophobic interactions that drive the association of the catalyst and substrate within the micelles. ru.nlru.nl The efficiency and selectivity of this cleavage are influenced by the structure of the catalyst, including the protecting groups and the peptide sequence. ru.nl

Influence on Substrate Specificity in Enzyme-Catalyzed Reactions

The structure of a substrate, including its protecting groups, can profoundly influence how an enzyme acts upon it. The benzyl ester group, as present in this compound, can alter both the affinity of the substrate for the enzyme and the enzyme's catalytic efficiency.

In the context of chemoenzymatic polymerization with papain, the benzyl ester group of amino acid monomers was found to enhance substrate affinity and broaden the enzyme's substrate specificity. acs.orgnih.gov This allowed for the efficient copolymerization of amino acids with different inherent affinities for the enzyme. acs.orgnih.gov

Furthermore, in studies with histidine ammonia-lyase (HAL), L-histidine methyl ester was shown to be a substrate for the enzyme and its mutants, although the catalytic rates were lower compared to L-histidine. nih.gov This demonstrates that modification of the carboxyl group of histidine, in this case to a methyl ester, can impact the catalytic function of the enzyme. nih.gov While not a benzyl ester, this finding supports the principle that esterification of the carboxyl group influences enzyme-substrate interactions and catalytic outcomes.

Advanced Characterization and Computational Analysis

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the elucidation of the chemical and physical properties of Z-L-histidine benzyl (B1604629) ester. Each technique offers a unique window into the molecule's architecture and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution and the solid state. For Z-L-histidine benzyl ester, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their connectivity. The chemical shifts of the protons are influenced by their local electronic environment. For instance, the aromatic protons of the benzyl and benzyloxycarbonyl (Z) groups typically appear in the downfield region (around 7.3 ppm), while the aliphatic protons of the histidine side chain and the α-carbon are found more upfield. The coupling patterns between adjacent protons can be used to confirm the structure of the molecule. Studies on amino acid benzyl esters have shown that ¹H NMR, in the presence of chiral solvating agents, can also be used to determine the enantiomeric purity of the compound nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Given the structure of this compound, distinct signals are expected for the carbonyl carbons of the ester and the carbamate, the aromatic carbons of the two benzyl groups, the carbons of the imidazole (B134444) ring, and the aliphatic carbons of the histidine backbone. The chemical shifts are predictable based on established ranges for similar functional groups bhu.ac.inoregonstate.edulibretexts.orglibretexts.org. For example, carbonyl carbons are typically observed in the 170-185 ppm range, while aromatic carbons appear between 125-150 ppm libretexts.org. Solid-state ¹³C NMR can provide insights into the molecular conformation and packing in the crystalline state, with chemical shifts being sensitive to hydrogen bonding and tautomeric states of the imidazole ring illinois.edu.

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly useful for probing the nitrogen environments within the this compound molecule: the amide nitrogen of the Z-group and the two nitrogens of the imidazole ring. The chemical shifts of the imidazole nitrogens are highly sensitive to their protonation state and whether they are involved in coordination or hydrogen bonding uni-halle.de. Heteronuclear correlation techniques, such as ¹H-¹⁵N HMBC, can be employed to unambiguously assign the nitrogen signals and determine the position of substituents on the imidazole ring nih.gov. This is crucial for understanding the tautomeric equilibrium of the imidazole moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (Benzyl & Z-group) | 7.2 - 7.5 | 125 - 140 |

| Imidazole C-H | 6.8 - 7.6 | 115 - 135 |

| α-CH | 4.5 - 4.8 | 50 - 60 |

| β-CH₂ | 3.0 - 3.3 | 25 - 35 |

| Benzyl CH₂ | 5.0 - 5.3 | 65 - 70 |

| Z-group CH₂ | 5.0 - 5.2 | 65 - 70 |

| Ester C=O | - | 170 - 175 |

| Carbamate C=O | - | 155 - 160 |

Note: These are approximate ranges and can vary based on solvent and other experimental conditions.

The imidazole side chain of histidine is a well-known coordination site for a variety of metal ions. NMR spectroscopy is a valuable tool for studying the interaction of this compound with metal ions. Upon coordination, changes in the chemical shifts of the protons and carbons of the imidazole ring are observed. In particular, the ¹³C and ¹⁵N chemical shifts of the imidazole ring are sensitive to the coordination mode (i.e., which nitrogen atom, Nδ1 or Nε2, is bound to the metal) nih.gov. The line broadening of NMR signals can also provide information about the proximity of the nuclei to a paramagnetic metal center.

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. These include the stretching vibrations of the N-H bond of the carbamate and the imidazole ring, the C=O stretching of the ester and carbamate groups, the C=C and C=N stretching of the aromatic and imidazole rings, and the C-O and C-N stretching vibrations. Analysis of the FTIR spectrum can confirm the presence of these functional groups and provide information about hydrogen bonding interactions okstate.eduresearchgate.netresearchgate.net. For instance, a shift in the C=O stretching frequency to a lower wavenumber can indicate its involvement in hydrogen bonding.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretching | 3300 - 3400 |

| N-H (Imidazole) | Stretching | 3100 - 3200 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C=O (Carbamate) | Stretching | 1690 - 1710 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C=N (Imidazole) | Stretching | 1500 - 1600 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate gas-phase ions. The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺, which for this compound (C₂₁H₂₁N₃O₄) is approximately 380.16 g/mol nih.govscbt.com. Analysis of the fragmentation pattern can provide confirmation of the structure, as characteristic losses of the benzyl group, the benzyloxycarbonyl group, or parts of the histidine side chain would be expected.

X-ray Diffraction: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state nih.gov. If suitable crystals of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule. It can also reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing researchgate.netcardiff.ac.uk. Powder X-ray diffraction can be used to characterize the crystalline form of the bulk material researchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that is sensitive to species with unpaired electrons, such as transition metal ions. While this compound itself is EPR-silent, its complexes with paramagnetic metal ions, such as copper(II), can be studied by EPR. The EPR spectrum provides information about the coordination environment of the metal ion, including the number and type of coordinating atoms and the geometry of the complex researchgate.netnih.govcardiff.ac.ukresearchgate.net. This technique is particularly powerful for elucidating the structure of metal-ligand complexes in both frozen solutions and the solid state specman4epr.com.

Circular Dichroism for Chiral and Conformational Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the chiral nature and secondary structure of molecules. For this compound, CD is employed to confirm its absolute configuration (L-configuration) and to study conformational changes upon interaction with other molecules or chiral environments.

When a chiral molecule like this compound interacts with a chiral receptor or environment, the resulting CD spectrum can reveal significant information about the binding event. For instance, studies on the binding of histidine esters to chiral bisporphyrin clefts have shown that the interaction induces a distinct "split Cotton effect" in the Soret region of the spectrum. This phenomenon, characterized by a bisignate signal, is indicative of the excitonic coupling between the porphyrin chromophores, which is perturbed by the conformationally constrained binding of the amino acid ester. The observed mirror-image CD spectra for enantiomeric hosts confirm the enantioselective nature of the recognition. Analysis of the CD signal provides insight into the specific conformations the histidine derivative adopts within the chiral cavity, demonstrating how such interactions can restrict the molecule's rotational freedom.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a virtual laboratory to probe the properties of this compound in silico. These methods complement experimental data by providing a molecular-level picture of its behavior, from its dynamic motion in solution to its electronic structure and reactivity.

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, offering a detailed view of the conformational landscape of this compound. By simulating the molecule in a solvent box (typically water), researchers can observe its flexibility, intramolecular hydrogen bonding, and the orientation of its bulky protecting groups.

These simulations are crucial for understanding how the molecule behaves in a physiological or reaction environment. MD can predict the most stable conformations and the energy barriers between them. Furthermore, when studying its interaction with a biological target, such as a protein, MD simulations can elucidate the dynamics of the binding process, the stability of the resulting complex, and the specific intermolecular forces (e.g., hydrogen bonds, π-π stacking involving the imidazole and benzyl rings) that govern the interaction. Coarse-grained MD simulations, in particular, are effective for modeling larger systems to understand the collective behavior and organization of molecules. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine a wide range of electronic properties that dictate its reactivity.

By applying a suitable functional, such as the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA), it is possible to calculate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net These calculations can identify the most nucleophilic and electrophilic sites on the molecule, predicting how it will react with other reagents. For example, DFT can be used to study the protonation states of the imidazole ring, which is critical for its role in catalysis and receptor binding. researchgate.net

| Computational Method | Application for this compound | Key Insights |

| Molecular Dynamics (MD) | Simulating motion in solution; studying binding to receptors. | Conformational flexibility, solvent interactions, stable poses, binding dynamics. |

| Density Functional Theory (DFT) | Calculating electronic properties and reaction pathways. | Electron density, HOMO-LUMO gap, reactivity sites, transition state energies. |

| Molecular Docking | Predicting binding mode and affinity to a protein active site. | Preferred orientation, binding score, key intermolecular interactions (H-bonds, van der Waals). |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). This method is essential for virtual screening and for understanding the structural basis of molecular recognition.

In a typical docking study, this compound would be placed into the active site of a target protein in silico. A scoring function then evaluates thousands of possible binding poses, ranking them based on calculated binding affinity. nih.gov These calculations consider electrostatic interactions, van der Waals forces, and particularly the potential for hydrogen bonding between the ligand and protein residues. nih.gov The imidazole ring of the histidine moiety is a crucial element in this analysis, as it can act as both a hydrogen bond donor and acceptor, significantly influencing the binding orientation and affinity. nih.gov The results of docking studies can guide the design of novel enzyme inhibitors or receptor modulators based on the histidine scaffold.

Computational methods, especially DFT, are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or, more commonly, the removal of its protecting groups, a critical step in peptide synthesis.

The catalytic transfer hydrogenation used to cleave the benzyloxycarbonyl (Z) group and the benzyl ester is a reaction that can be modeled computationally. researchgate.net Researchers can map the potential energy surface of the reaction, calculating the energies of the reactants, products, intermediates, and transition states. This allows for the determination of the activation energy and the identification of the most favorable reaction pathway. Such studies can clarify the role of the catalyst, the solvent, and the specific stereoelectronic effects that contribute to the reaction's efficiency and selectivity, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.